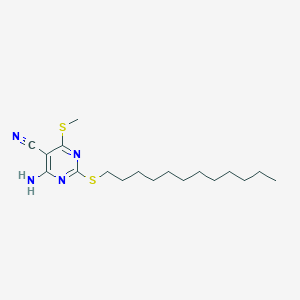acetate CAS No. 403730-12-1](/img/structure/B14234176.png)
[(21-Carboxyhenicosan-6-yl)oxy](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(21-Carboxyhenicosan-6-yl)oxyacetate is a chemical compound with the molecular formula C23H42O5 It is known for its unique structure, which includes a long carbon chain and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (21-Carboxyhenicosan-6-yl)oxyacetate typically involves the esterification of a long-chain carboxylic acid with an appropriate alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of (21-Carboxyhenicosan-6-yl)oxyacetate may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(21-Carboxyhenicosan-6-yl)oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(21-Carboxyhenicosan-6-yl)oxyacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (21-Carboxyhenicosan-6-yl)oxyacetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The compound’s anti-inflammatory effects could be related to its inhibition of specific enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
(21-Carboxyhenicosan-6-yl)oxyacetate can be compared with other long-chain carboxylic acid esters, such as:
[(21-Carboxyhenicosan-6-yl)oxy]acetohydrazide: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
[(21-Carboxyhenicosan-6-yl)oxy]acetic acid:
The uniqueness of (21-Carboxyhenicosan-6-yl)oxyacetate lies in its specific combination of functional groups and long carbon chain, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
403730-12-1 |
|---|---|
Molekularformel |
C24H43O6- |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
2-(21-carboxyhenicosan-6-yloxy)-2-oxoacetate |
InChI |
InChI=1S/C24H44O6/c1-2-3-15-18-21(30-24(29)23(27)28)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(25)26/h21H,2-20H2,1H3,(H,25,26)(H,27,28)/p-1 |
InChI-Schlüssel |
XUKYXUIOLWDNLA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCC(CCCCCCCCCCCCCCCC(=O)O)OC(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


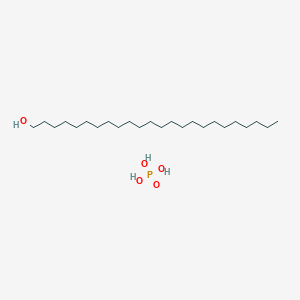
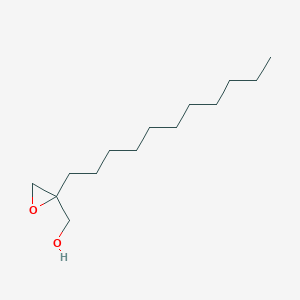
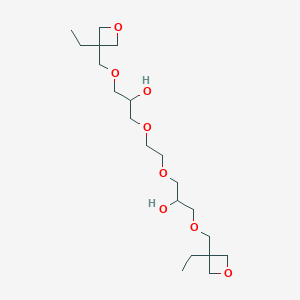
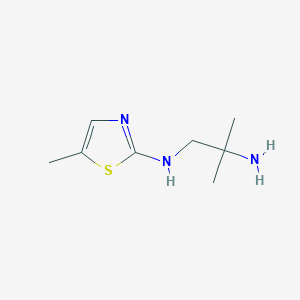
![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

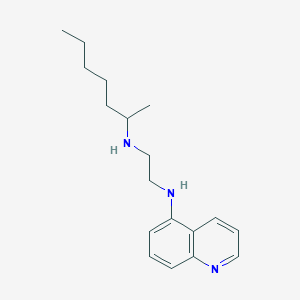
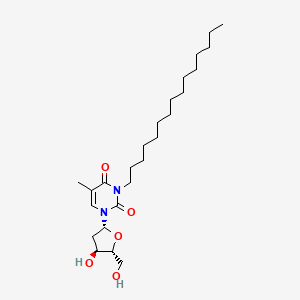
![4-{2-[4-(Methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-2-(piperidin-1-yl)pyridine](/img/structure/B14234149.png)
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
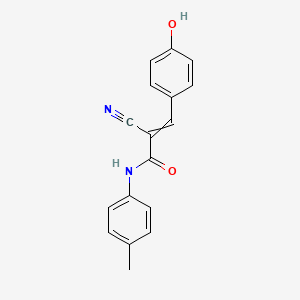
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)
